6-(3-fluorophenyl)-N,N-dipropylnicotinamide
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Overview
Description
6-(3-fluorophenyl)-N,N-dipropylnicotinamide is a chemical compound that belongs to the class of nicotinamides It features a fluorophenyl group attached to the nicotinamide core, which is further substituted with dipropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-N,N-dipropylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and nicotinic acid as the primary starting materials.
Formation of Nicotinamide: Nicotinic acid is converted to nicotinamide through an amidation reaction using ammonia or an amine.
Substitution Reaction: The 3-fluorobenzaldehyde undergoes a substitution reaction with the nicotinamide to form 6-(3-fluorophenyl)nicotinamide.
Alkylation: The final step involves the alkylation of the nicotinamide with propyl halides to introduce the dipropyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-N,N-dipropylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
6-(3-fluorophenyl)-N,N-dipropylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may serve as a probe or ligand in biological studies, particularly in receptor binding assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-N,N-dipropylnicotinamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the dipropyl groups can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-N,N-dipropylnicotinamide
- 6-(3-bromophenyl)-N,N-dipropylnicotinamide
- 6-(3-methylphenyl)-N,N-dipropylnicotinamide
Uniqueness
6-(3-fluorophenyl)-N,N-dipropylnicotinamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-31-20-9-5-4-8-19(20)28-12-14-29(15-13-28)22-23(26-11-10-25-22)32-16-21(30)27-18-7-3-2-6-17(18)24/h2-11H,12-16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDZAZPUNNTFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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